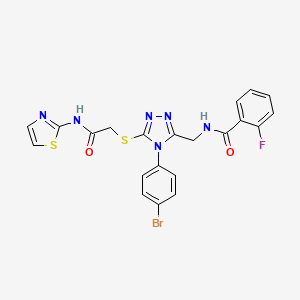

![molecular formula C21H17FN2O3S2 B2490623 (3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894684-94-7](/img/structure/B2490623.png)

(3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to the one often involves multi-component reactions, leveraging the reactivity of amino groups with aldehydes and ketones in the presence of sulfur-containing reagents to form complex heterocyclic structures. For example, 2-amino-3-R-4-aryl-4H-pyrans derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide have been synthesized through a three-component interaction, demonstrating the versatility of this approach in heterocyclic chemistry (Lega et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a thieno[3,2-c][1,2]thiazin-4(3H)-one backbone, a structural motif known for its stability and interesting electronic properties. Crystallographic analysis plays a crucial role in determining the exact configuration of these molecules, as seen in studies where the crystal structure of related compounds was elucidated through X-ray diffraction techniques, revealing details about the molecular geometry and intermolecular interactions (Liu et al., 2019).

Chemical Reactions and Properties

Compounds within this class participate in various chemical reactions, including nucleophilic substitution, cycloadditions, and rearrangements, which can be utilized to further modify the molecular structure or introduce functional groups. The reactivity is often influenced by the electron-rich sulfur and nitrogen atoms, making these compounds suitable for a range of synthetic applications. For example, the synthesis of novel thiazinyl-dithiazolyl radicals via Smiles rearrangement illustrates the chemical versatility of sulfur and nitrogen heterocycles (Vasko et al., 2017).

Aplicaciones Científicas De Investigación

Thieno[3,2-b]pyridine Derivatives

Research on related thieno[3,2-b]pyridine derivatives, which share structural motifs with the specified compound, has shown these molecules can have significant biological activities, including antiviral, antitubercular, and anticancer properties. For instance, novel thioureas derived from 4-aminobenzohydrazide hydrazones have been synthesized and evaluated for their potential against a range of diseases. These compounds were assessed in vitro against various strains of viruses and bacteria, as well as their cytotoxicity on different cancer cell lines, demonstrating the versatility of thieno[3,2-b] derivatives in drug discovery (Çıkla, 2010).

Heterocyclic Compound Synthesis and Application

Another area of research involves the synthesis and application of heterocyclic compounds for electronic and photonic materials. The synthesis of thieno-fused five- and six-membered nitrogen and oxygen heterocycles via intramolecular heteroannulation has been explored, providing a diverse range of compounds with potential applications in organic electronics and fluorescence imaging (Acharya et al., 2017).

Molecular Design for Nanoarchitectures

Functional oligothiophenes and related compounds have been designed for multidimensional nanoarchitectures, indicating the broad applicability of sulfur-containing heterocycles in materials science. These compounds are crucial for developing advanced materials with applications in organic electronics, photovoltaics, and nanotechnology (Mishra, Ma, & Bäuerle, 2009).

Propiedades

IUPAC Name |

(3Z)-1-[(3-fluorophenyl)methyl]-3-[(2-methylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O3S2/c1-14-5-2-3-8-17(14)23-12-19-20(25)21-18(9-10-28-21)24(29(19,26)27)13-15-6-4-7-16(22)11-15/h2-12,23H,13H2,1H3/b19-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCSPPYOXKMQNZ-UNOMPAQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

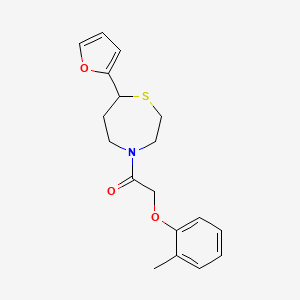

![6-(Pyridin-3-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2490540.png)

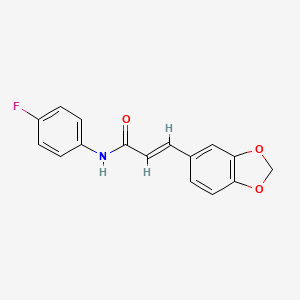

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2490542.png)

![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/no-structure.png)

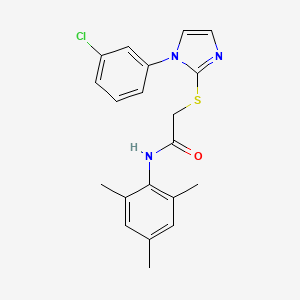

![7-oxo-5-propyl-N-(3-(trifluoromethyl)benzyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2490544.png)

![N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2490545.png)

![3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2490546.png)

![1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2490557.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2490558.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2490559.png)

![6-(azepan-1-ylsulfonyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2490563.png)